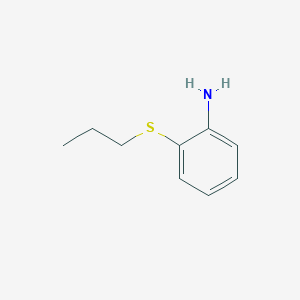

2-(Propylthio)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-propylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHQJDQHIXKPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439896 | |

| Record name | 2-(Propylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79792-95-3 | |

| Record name | 2-(Propylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propylthio Aniline and Its Relevant Precursors

Direct Synthetic Routes to 2-(Propylthio)aniline

Direct synthetic approaches to this compound offer efficient ways to construct the target molecule. These routes can be broadly categorized into three main strategies: the reduction of a nitro-substituted propylthioaniline precursor, the thiolation of an ortho-halogenated aniline (B41778) derivative, and oxidative carbon-sulfur bond formation.

Reduction of Nitro-Substituted Propylthioaniline Precursors

A common and effective strategy for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor, typically 1-nitro-2-(propylthio)benzene. This transformation can be accomplished through both catalytic hydrogenation and chemical reduction methods.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. Various catalysts and reaction conditions can be utilized for the conversion of 1-nitro-2-(propylthio)benzene to this compound.

Hydrogenation is often carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel. These reactions are typically performed in a suitable solvent, such as ethanol (B145695) or methanol (B129727), under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the desired aniline.

A notable example involves the catalytic hydrogenation of a nitrophenylsulfane derivative, which leads to the corresponding thioaniline in good yield. While specific conditions for 1-nitro-2-(propylthio)benzene are not extensively detailed in readily available literature, the general parameters for such transformations are well-established.

Table 1: Illustrative Catalytic Hydrogenation Conditions for Nitroarene Reduction

| Catalyst | Hydrogen Pressure | Solvent | Temperature | Yield |

| Pd/C (5%) | 1 atm | Ethanol | Room Temp. | High |

| Raney Ni | 50 psi | Methanol | 50 °C | High |

Note: The data in this table is representative of typical conditions for nitroarene reduction and may require optimization for the specific substrate.

Chemical reduction offers a viable alternative to catalytic hydrogenation, particularly when certain functional groups that are sensitive to hydrogenation are present in the molecule. The use of metals in acidic media is a classic and robust method for the reduction of nitroarenes.

The Béchamp reduction, which utilizes iron filings in the presence of an acid such as hydrochloric acid, is a frequently used method. This reaction is advantageous due to the low cost of iron and the in situ generation of the reducing species. The reaction proceeds by the oxidation of iron to an iron(II) salt, while the nitro group is reduced to an amine. The general reaction is as follows:

4 Fe + R-NO₂ + 10 H⁺ → 4 Fe²⁺ + R-NH₃⁺ + 3 H₂O

The resulting anilinium salt is then neutralized with a base to afford the free aniline. This method is known for its reliability and scalability. shaalaa.comresearchgate.net

Table 2: Typical Reagents for Chemical Reduction of Nitroarenes

| Reducing Agent | Acid | Solvent | Typical Yield |

| Iron (Fe) | Hydrochloric Acid (HCl) | Water/Ethanol | Good to Excellent |

| Tin (Sn) | Hydrochloric Acid (HCl) | Water/Ethanol | Good to Excellent |

| Zinc (Zn) | Acetic Acid (AcOH) | Ethanol | Good |

Thiolation Reactions of Ortho-Halogenated Aniline Derivatives

The direct introduction of the propylthio group onto an aniline ring can be achieved through the reaction of an ortho-halogenated aniline with a propylthiol source. This approach, often catalyzed by a transition metal, falls under the category of cross-coupling reactions.

The Ullmann condensation is a classical method for the formation of carbon-heteroatom bonds, including C-S bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst at elevated temperatures. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 2-haloaniline (e.g., 2-chloroaniline (B154045) or 2-iodoaniline) with propanethiol or its corresponding thiolate.

Modern variations of the Ullmann reaction often employ copper(I) catalysts, such as copper(I) iodide (CuI), in the presence of a ligand and a base. These modified conditions can lead to higher yields and milder reaction temperatures. While specific examples for the direct synthesis of this compound via this method are not abundant in the literature, the general applicability of the Ullmann condensation to form aryl thioethers is well-documented. nih.gov

Oxidative Carbon-Sulfur Bond Formation Methods

An alternative and increasingly popular approach to the synthesis of aryl thioethers is through oxidative C-H/S-H cross-coupling reactions. These methods avoid the pre-functionalization of the aniline ring with a halogen, making them more atom-economical.

Recent research has demonstrated the utility of molecular iodine as a catalyst for the direct arylthiation of anilines with thiols under metal-free conditions. nih.govacs.orgnih.gov This methodology offers an environmentally friendly and cost-effective route to aminophenyl thioethers.

The reaction typically involves heating a mixture of the aniline, the thiol, and a catalytic amount of iodine, often in the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO) or under air. nih.govnih.gov The proposed mechanism involves the in situ formation of an electrophilic sulfur species, which then undergoes electrophilic aromatic substitution on the electron-rich aniline ring. The iodine is regenerated in the catalytic cycle.

This method has been shown to be effective for a range of substituted anilines and thiols, affording the corresponding aryl thioethers in good to excellent yields. acs.org The regioselectivity of the reaction is often directed by the electronic properties of the substituents on the aniline ring.

Table 3: Iodine-Catalyzed Thiolation of Anilines

| Aniline | Thiol | Catalyst | Oxidant | Solvent | Temperature | Yield |

| Aniline | Propanethiol | I₂ (10 mol%) | Air | None | 100 °C | Moderate to Good |

| Substituted Anilines | Various Thiols | I₂ (cat.) | DMSO | None | 80-120 °C | Good to Excellent nih.gov |

This iodine-catalyzed approach represents a significant advancement in the synthesis of compounds like this compound, offering a greener and more direct synthetic route.

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of this compound derivatives hinges on the effective preparation of key intermediates, most notably 2-nitro-4-(propylthio)aniline (B109030). Methodologies for this compound have evolved from multi-step processes to more streamlined one-pot syntheses, with significant advancements in catalytic systems and reaction parameter control.

Preparation of 2-Nitro-4-(propylthio)aniline

The preparation of 2-nitro-4-(propylthio)aniline is a crucial step in the synthesis of various organic molecules. Historically, this has been achieved through a two-step process involving condensation and alkylation.

A prevalent method for synthesizing 2-nitro-4-(propylthio)aniline involves a two-step sequence. The first step is a condensation reaction, followed by an alkylation step to introduce the propylthio group. A common starting material for this process is o-nitroaniline.

Research has focused on the development of efficient and reusable catalyst systems to improve reaction yields. nih.gov A notable advancement is the use of a composite catalyst comprising activated clay and pseudo-boehmite. nih.gov This catalytic system has been shown to significantly enhance the yield in the condensation step of modern synthetic routes. nih.gov The use of this composite catalyst represents a move towards more sustainable and cost-effective chemical manufacturing.

The choice of solvent and the fine-tuning of reaction parameters are critical for maximizing the yield and purity of 2-nitro-4-(propylthio)aniline. In the two-step condensation-alkylation process, methanol is frequently employed as the organic solvent. nih.gov

In a typical condensation reaction, o-nitroaniline and disulfide dichloride are reacted in methanol in the presence of a catalyst. The reaction temperature is generally maintained between 20-50 °C for a duration of 1-4 hours. nih.gov

For the subsequent alkylation reaction, the dithioether intermediate is dissolved in methanol, followed by the addition of sodium sulfide (B99878) nonahydrate. nih.gov After a holding period, chloropropane is added dropwise at a controlled temperature, which can range from 30 °C to 55 °C, to yield 4-propylthio-2-nitroaniline. nih.gov The optimization of these parameters is essential for achieving high reaction yields, with some optimized processes reporting total yields of up to 96.77%. nih.gov

The following table summarizes the impact of temperature on the alkylation reaction yield:

| Entry | Dithioether (g) | Methanol (g) | Sodium Sulfide Nonahydrate (g) | Chloropropane (g) | Temperature (°C) | Alkylation Yield (%) | Total Yield (%) |

| 1 | 35.01 | 70.03 | 49.73 | 17.76 | 30 | 64.60 | 61.39 |

| 2 | 35.08 | 70.17 | 54.81 | 17.80 | 55 | 86.94 | 83.04 |

| 3 | 28.15 | 56.30 | 43.98 | 14.28 | 55 | 97.55 | 74.76 |

| 4 | 35.37 | 70.73 | 50.23 | 17.94 | 55 | 87.38 | 84.13 |

| 5 | 33.43 | 66.86 | 52.23 | 16.96 | 55 | 95.64 | - |

Data sourced from patent CN110498752B. nih.gov

To improve efficiency and reduce waste, one-pot synthetic methods for 2-nitro-4-(propylthio)aniline have been developed. nih.gov In these processes, the intermediates are not isolated from the reaction system, which streamlines the manufacturing process. nih.gov Industrial production, particularly in China, has largely adopted these one-pot methods to enhance efficiency. nih.gov These newer methods also focus on replacing toxic and expensive reagents, such as sodium cyanide and n-propyl bromide, with safer and more cost-effective alternatives like chloropropane. nih.govnih.gov

Two-Step Condensation-Alkylation Sequences

Synthesis of Structurally Related S-Alkylated Anilines

The synthesis of S-alkylated anilines is a broader area of organic chemistry with various methodologies. One general approach for the preparation of aniline thioethers involves the reaction of a thiocyanated aniline compound with an alcohol or an organic halogen compound in a suitable solvent, typically in the presence of a base such as an alkali hydroxide (B78521) or tertiary amine. google.com This method allows for the direct formation of the desired aniline thioether. google.com

For instance, 2,5-dichloro-4-(methylthio)aniline can be synthesized by reacting 2,5-dichloro-4-(thiocyanato)aniline with methyl iodide in methanol, with the addition of sodium hydroxide. google.com

Chemical Reactivity and Derivatization of 2 Propylthio Aniline

Transformations of the Thioether Moiety

The sulfur atom in the propylthio group is susceptible to oxidation and can participate in reactions involving the cleavage of the carbon-sulfur bond.

The thioether group can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The choice of oxidant and reaction conditions determines the final product. nih.govacsgcipr.org

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this transformation. nih.gov The reaction can be performed under mild, metal-free conditions, often using an acid catalyst. nih.govorganic-chemistry.org For instance, a general method involves stirring the sulfide (B99878) with hydrogen peroxide in glacial acetic acid at room temperature. nih.gov Careful control of the stoichiometry of the oxidant is crucial to selectively obtain the sulfoxide and avoid overoxidation to the sulfone. acsgcipr.org Other oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) are also effective for converting thioethers to sulfones.

Table 3: Oxidation Products of 2-(Propylthio)aniline

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 1-(Propylsulfinyl)-2-aminobenzene (Sulfoxide) | H₂O₂ (1 equiv.) | Acetic Acid, Room Temp |

This table outlines plausible oxidation reactions based on general procedures for sulfide oxidation. nih.govorganic-chemistry.org

The carbon-sulfur (C–S) bond in thioethers can be cleaved under various conditions, a reaction of significant interest in organic synthesis for the construction of new molecular frameworks. mdpi.com While specific studies on the C-S bond cleavage of this compound are not widely reported, mechanisms applicable to aryl alkyl sulfides are relevant.

Transition metals can mediate C–S bond activation and cleavage. mdpi.com For example, reactions involving organodihaloboranes have been shown to cleave the C-S bond. Another approach involves oxidative addition to low-valent metal centers. The cleavage of sulfur-sulfur bonds in disulfides by titanium(II) and vanadium(II) complexes to form metal-thiolate species is a related process that highlights the reactivity of sulfur compounds with transition metals. rsc.org In some cases, C-S bond cleavage can be achieved under metal-free conditions, for instance, using N-chlorosuccinimide (NCS) to mediate the transformation of thioethers. mdpi.com These methods underscore the potential for cleaving the C-S bond in this compound to generate either thiolate intermediates or desulfurized products, depending on the reaction pathway.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) are governed by the electronic properties of the substituents already present on the ring. oneonta.edu

In this compound, two substituents influence the reaction's outcome:

Amino Group (-NH₂): This is a strongly activating group due to the lone pair of electrons on the nitrogen, which can be donated into the aromatic pi-system through resonance. It strongly directs incoming electrophiles to the ortho and para positions. wikipedia.orgoneonta.edu

Propylthio Group (-S-C₃H₇): The thioether group is also an activating, ortho and para directing group. The sulfur atom's lone pairs can participate in resonance, though its activating effect is generally weaker than that of an amino group.

The combined effect of these two ortho, para-directing groups determines the positions of substitution. The amino group is the more powerful activator, so it will primarily control the regioselectivity. The positions ortho and para to the amino group are C4 and C6. The position para to the amino group (C4) is already occupied by the propylthio group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group (C6) and para to the propylthio group (C5). Steric hindrance from the adjacent propylthio group might disfavor substitution at the C3 position. The powerful activation by the amino group makes these reactions proceed readily. wikipedia.org

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Halogenation | Br⁺ | Br₂ / FeBr₃ | 4-Bromo-2-(propylthio)aniline and/or 6-Bromo-2-(propylthio)aniline |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 4-Nitro-2-(propylthio)aniline and/or 6-Nitro-2-(propylthio)aniline |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-Amino-3-(propylthio)benzenesulfonic acid and/or 2-Amino-3-(propylthio)benzenesulfonic acid |

Note: The amino group may react with the Lewis acid catalyst in Friedel-Crafts reactions, often requiring a protection strategy.

Spectroscopic and Advanced Analytical Characterization of 2 Propylthio Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.

The ¹H NMR spectrum of 2-(Propylthio)aniline is expected to display distinct signals corresponding to the aromatic protons, the amine protons, and the aliphatic protons of the propyl group. The chemical shifts are influenced by the electron-donating amino (-NH₂) group and the sulfur-linked propyl (-S-C₃H₇) group.

The aromatic region would typically show a complex multiplet pattern for the four protons on the benzene (B151609) ring. The -NH₂ protons usually appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The propyl group gives rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the central methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons attached to the sulfur atom (S-CH₂-).

Systematic NMR studies on analogous compounds, such as 2-butylthioaniline, have been used to understand the electronic behavior of the alkylthio group in aniline (B41778) systems researchgate.net. These studies confirm the assignment of proton signals and provide a basis for predicting the spectral features of this compound researchgate.net.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 6.6 - 7.5 | Multiplet |

| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet |

| S-CH₂ | ~ 2.8 | Triplet |

| -CH₂- | ~ 1.6 | Sextet |

Note: Predicted values are based on general principles and data from analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the six aromatic carbons and the three aliphatic carbons of the propyl chain. The chemical shifts of the aromatic carbons are significantly affected by the substituents.

Analysis of similar molecules like 2-butylthioaniline has shown that the alkylthio group can behave as a weak electron-withdrawing group in a simple aniline system, influencing the chemical shifts of the ortho and para carbons researchgate.net. The carbon atom attached to the sulfur (C-S) and the carbon atom attached to the nitrogen (C-N) are particularly informative, appearing at characteristic chemical shifts. The three aliphatic carbons of the propyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-N | ~ 148 |

| C-S | ~ 120 |

| Aromatic C-H | 115 - 135 |

| S-CH₂ | ~ 35 |

| -CH₂- | ~ 23 |

Note: Predicted values are based on general principles and data from analogous compounds such as 2-butylthioaniline. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Detailed theoretical and experimental studies on the closely related compound 2-(methylthio)aniline provide a strong basis for these assignments nih.gov.

Key expected bands include:

N-H Stretching: The -NH₂ group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a band around 1620 cm⁻¹.

C-S Stretching: The carbon-sulfur bond has a characteristic stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Prominent FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3400 - 3500 | Asymmetric N-H Stretch |

| 3300 - 3400 | Symmetric N-H Stretch |

| 3000 - 3100 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H Stretch |

| ~ 1620 | N-H Bend (Scissoring) |

| 1450 - 1600 | Aromatic C=C Ring Stretch |

Note: Assignments are based on data from analogous compounds like 2-(methylthio)aniline. nih.gov

Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective for observing vibrations of the aromatic ring and the C-S bond.

Spectroscopic studies of 2-(methylthio)aniline have utilized FT-Raman analysis to confirm vibrational assignments made by FT-IR nih.gov. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C-S stretching vibration. The symmetric vibrations of the propyl group would also be Raman active. The observed and calculated spectra from density functional theory (DFT) studies on similar molecules have shown good agreement nih.gov.

Table 4: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| 3000 - 3100 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H Stretch |

| 1550 - 1600 | Aromatic C=C Ring Stretch |

| ~ 1000 | Aromatic Ring Breathing Mode |

Note: Assignments are based on data from analogous compounds like 2-(methylthio)aniline. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from π → π* transitions within the benzene ring. The presence of the amino and propylthio substituents, which act as auxochromes, shifts these absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

In aniline derivatives, absorption bands corresponding to the π → π* transition of the phenyl ring are typically observed around 320 nm rroij.com. The exact position of the absorption maximum (λmax) is sensitive to the solvent used.

Table 5: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) |

|---|

Note: Predicted value is based on data from similar aniline derivatives. rroij.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules by creating gas-phase ions from a liquid solution with minimal fragmentation. nih.gov For a molecule such as this compound, ESI-MS is typically performed in positive ion mode, where the basic amine group is readily protonated to form the pseudomolecular ion [M+H]⁺.

The molecular formula of this compound is C₉H₁₃NS, giving it a monoisotopic mass of 167.0769 Da. In an ESI-MS analysis, the primary ion observed would be the protonated molecule at an m/z of approximately 168.0847.

By inducing fragmentation of this precursor ion, for instance through collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a fingerprint for the molecule's structure. While specific experimental spectra for this compound are not widely published, likely fragmentation pathways can be predicted based on its structure and the known behavior of similar aromatic amines and thioethers. mdpi.comnih.gov Key bond cleavages would be expected at the C-S bond and within the propyl chain.

Predicted Fragmentation Pathways for [this compound+H]⁺:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

| 168.08 | 126.04 | C₃H₆ (Propylene) | Cleavage of the S-propyl bond with hydrogen rearrangement, leading to the formation of 2-aminothiophenol ion. |

| 168.08 | 135.05 | SH (Sulfhydryl radical) | Loss of the sulfur atom and a hydrogen, a less common pathway. |

| 168.08 | 93.06 | C₃H₇S (Propylthio radical) | Cleavage of the aromatic C-S bond, resulting in the aniline ion. |

This table is illustrative and based on predicted fragmentation patterns.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. rsc.org This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. In MRM, the first mass spectrometer (Q1) is set to isolate the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 168.1), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) is then set to monitor for a specific, characteristic product ion (e.g., m/z 126.0 from the loss of propylene). This specific precursor-to-product ion transition is highly selective and minimizes interference from other compounds in the sample matrix, enabling sensitive quantification. nih.gov

While a validated method specifically for this compound is not available in the cited literature, a method developed for the structurally similar compound 2-nitro-4-propyl thio aniline serves as an excellent template for method development. jchps.com The parameters from this method provide a strong starting point for optimizing the analysis of this compound.

Example LC-MS/MS Parameters based on a Structurally Related Compound jchps.com:

| Parameter | Condition |

| LC Column | Waters X-Bridge shield RP18 (250 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Isocratic elution with 40:60 (v/v) ratio of Solution A to Solution B. Solution A: 0.01M ammonium formate in water (pH 6.0 with formic acid). Solution B: Acetonitrile:Methanol (B129727) (50:50). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode (predicted) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

Note: The conditions above are for a related compound, 2-nitro-4-propyl thio aniline, and would require optimization for this compound.

Predicted MRM Transitions for this compound Trace Analysis:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| This compound | 168.1 | 126.0 | Quantifier: Most stable/abundant fragment. |

| This compound | 168.1 | 93.1 | Qualifier: Secondary transition for confirmation. |

This table is illustrative and based on predicted fragmentation patterns.

Chromatographic Techniques for Purity and Isolation

Chromatography is essential for both assessing the purity of synthesized this compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of chemical compounds. thermofisher.comptfarm.pl For a moderately non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. In this mode, the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase. Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, typically with detection by ultraviolet (UV) absorbance.

A method for the related compound 2-Nitro-4-(propylthio)aniline (B109030) utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This provides a solid foundation for developing a purity assay for this compound.

Typical RP-HPLC Parameters for Purity Analysis:

| Parameter | Description |

| Stationary Phase | Octadecyl silica (C18), 5 µm particle size |

| Column | e.g., 250 mm x 4.6 mm I.D. |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water, often with 0.1% Formic Acid or Trifluoroacetic Acid to improve peak shape. |

| Detection | UV detector set to a wavelength of maximum absorbance for the aniline chromophore (e.g., ~240-260 nm). |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C) |

For the purification and isolation of larger quantities of this compound, column chromatography is the standard technique. Given its structure, the compound would be separated on a stationary phase like silica gel. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). By starting with a low-polarity eluent and gradually increasing the proportion of the polar solvent (a gradient elution), compounds are separated based on their affinity for the silica gel. This compound, being of moderate polarity, would elute from the column, allowing for its separation from less polar starting materials or more polar byproducts.

Computational and Theoretical Investigations of 2 Propylthio Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT), a cornerstone of modern computational chemistry, has been employed to model the properties of 2-(Propylthio)aniline. These calculations provide fundamental insights into the molecule's behavior and characteristics.

Electronic Structure Analysis (HOMO-LUMO Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energies of these orbitals and the resulting energy gap are key indicators of chemical stability and reactivity. For this compound, these values have been theoretically determined. The HOMO is primarily localized on the aniline (B41778) ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic system, suggesting the pathway for nucleophilic interactions.

| Orbital | Energy (eV) |

| HOMO | -5.23 |

| LUMO | -0.45 |

| Energy Gap (ΔE) | 4.78 |

Note: These values are representative and may vary depending on the specific DFT functional and basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed view of the electron density distribution in terms of localized bonds and lone pairs, providing a chemically intuitive picture of bonding. This analysis for this compound reveals the nature of the intramolecular interactions. Key findings include the characterization of the C-S, C-N, and aromatic C-C bonds, as well as the lone pairs on the sulfur and nitrogen atoms. The analysis quantifies the hybridization of these orbitals and the extent of electron delocalization, particularly the interaction between the sulfur and nitrogen lone pairs with the aromatic π-system. These interactions are significant in modulating the electron density and reactivity of the aniline ring.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. For this compound, the MEP map highlights regions of negative potential (electron-rich) and positive potential (electron-poor). The most negative potential is typically located around the nitrogen and sulfur atoms, corresponding to their lone pairs, making them susceptible to electrophilic attack. The hydrogen atoms of the amine group exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring shows a gradient of potential, influenced by the electron-donating effects of the amino and propylthio groups.

Quantum Chemical Reactivity Descriptors

A range of quantum chemical descriptors derived from DFT calculations are used to quantify the global and local reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.23 |

| Electron Affinity (A) | 0.45 |

| Electronegativity (χ) | 2.84 |

| Chemical Hardness (η) | 2.39 |

| Chemical Softness (S) | 0.21 |

Note: These values are calculated from the HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO, χ = (I+A)/2, η = (I-A)/2, S = 1/2η).

Fukui functions are also calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations typically indicate that the nitrogen and sulfur atoms, as well as specific carbon atoms in the aromatic ring, are the most reactive centers.

Theoretical Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts for this compound provide valuable information for assigning the peaks in experimental spectra. These calculations take into account the electronic environment of each nucleus.

IR Spectroscopy: The vibrational frequencies of this compound have been computed, and the resulting theoretical IR spectrum aids in the assignment of experimental vibrational bands to specific functional groups and vibrational modes, such as N-H stretching, C-S stretching, and aromatic C-H bending.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations have been used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum of this compound. These calculations help in understanding the electronic structure and the nature of the transitions, which are typically π → π* transitions within the aromatic system.

Advanced Topological Analyses

To gain deeper insights into the chemical bonding and electron distribution in this compound, advanced topological analyses of the electron density have been performed.

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the electron density topology of this compound. This analysis characterizes the nature of the chemical bonds by examining the properties of the bond critical points (BCPs). For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the C-S, C-N, and aromatic C-C bonds provide information about the bond strength and character (covalent vs. ionic).

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Studies: The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are functions that provide a measure of electron localization in a molecule. For this compound, ELF and LOL analyses reveal regions of high electron localization, corresponding to covalent bonds and lone pairs. These visualizations provide a clear and intuitive picture of the electron distribution, highlighting the bonding patterns and the non-bonding electron pairs on the nitrogen and sulfur atoms.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational landscape, intermolecular interactions, and dynamic behavior of a compound in various environments.

While specific, in-depth molecular dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available research, the principles of this methodology can be applied to understand its expected behavior. Such simulations would typically involve defining a force field to describe the interatomic and intramolecular forces of the molecule. The system, containing one or more molecules of this compound, often in a solvent box, would then be allowed to evolve over time according to the laws of classical mechanics.

Key parameters that would be analyzed from an MD simulation of this compound include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Radial Distribution Functions (RDFs): To understand the interactions between the molecule and solvent molecules or other surrounding entities.

Hydrogen Bonding Analysis: To characterize the formation and lifetime of hydrogen bonds involving the aniline group.

A hypothetical molecular dynamics simulation could reveal how the propylthio group influences the conformational flexibility of the aniline ring and its interactions with its environment. However, without specific published research, detailed quantitative results and discussions remain speculative.

Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon governed by the molecule's hyperpolarizability.

Computational methods, particularly quantum chemical calculations, are frequently employed to predict the NLO properties of organic molecules. dtic.mil These calculations can determine the first hyperpolarizability (β), a key indicator of a molecule's potential for second-order NLO activity. researchgate.net

For this compound, theoretical calculations of hyperpolarizability would likely be performed using methods such as Density Functional Theory (DFT). researchgate.net These calculations involve optimizing the molecular geometry and then computing the response of the molecule to an external electric field. dtic.mil The presence of both an electron-donating amino group and a sulfur-containing propylthio group attached to the aromatic ring suggests that this compound could possess interesting electronic properties relevant to NLO applications.

| Property | Symbol | Hypothetical Calculated Value | Units |

| Dipole Moment | μ | 2.5 | Debye |

| Mean Polarizability | α | 20 x 10-24 | esu |

| First Hyperpolarizability | β | 15 x 10-30 | esu |

These theoretical investigations are crucial for screening and designing new molecules with desired NLO properties, guiding synthetic efforts toward promising candidates. ias.ac.in

Applications of 2 Propylthio Aniline As a Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The strategic placement of the amino and propylthio groups in 2-(Propylthio)aniline makes it an ideal starting material for the construction of fused and non-fused heterocyclic systems. The amino group provides a nucleophilic center for cyclization reactions, while the propylthio group can influence the electronic nature of the aromatic ring and can be a site for further functionalization.

Synthesis of Pyrimidine (B1678525) Derivatives

While direct, well-documented examples of this compound being used for the synthesis of simple pyrimidine derivatives are not abundant in broadly accessible literature, the general principles of pyrimidine synthesis allow for its theoretical application. Pyrimidine synthesis often involves the condensation of a compound containing an N-C-N fragment with a 1,3-dielectrophilic species. Aniline (B41778) derivatives can be elaborated into the necessary fragments for pyrimidine ring formation. For instance, this compound could be transformed into a suitably functionalized amidine or urea (B33335) derivative, which could then undergo cyclocondensation with a 1,3-dicarbonyl compound to yield a substituted pyrimidine ring. The presence of the propylthio group offers a handle for post-synthetic modification, potentially influencing the final compound's biological activity.

Recent studies have highlighted the synthesis of various pyrimidine-based analogues for diverse applications, and the incorporation of different aniline derivatives is a common strategy to introduce structural diversity. jchemrev.comijpsr.comorientjchem.orgorientjchem.orgresearchgate.net

Synthesis of Quinazoline (B50416) Derivatives

Quinazolines, which feature a fused benzene (B151609) and pyrimidine ring, are a significant class of heterocyclic compounds with a wide range of pharmacological activities. nih.govijpsi.orgasianpubs.orgresearchgate.netopenmedicinalchemistryjournal.com The synthesis of the quinazoline core often relies on ortho-substituted anilines. As an ortho-substituted aniline, this compound is a viable precursor for quinazoline synthesis.

One established method for quinazoline synthesis is the reaction of an ortho-amino-aromatic derivative with a one-carbon source like formamide (B127407) or a formic acid equivalent. The amino group of this compound can react to form the pyrimidine portion of the quinazoline scaffold. The propylthio substituent at the C8 position of the resulting quinazoline could modulate its physicochemical properties and biological target interactions. Various synthetic strategies, including microwave-assisted and metal-catalyzed reactions, have been developed to improve the efficiency of quinazoline synthesis from different aniline precursors. nih.govresearchgate.netopenmedicinalchemistryjournal.com

Table 1: Common Synthetic Methods for Quinazoline Derivatives

| Method | Starting Materials | Key Features |

|---|---|---|

| Niementowski Synthesis | Anthranilic acids and amides | High temperatures, classic method |

| From o-aminobenzonitriles | o-Aminobenzonitriles, electrophiles | Versatile for various substitutions |

| Metal-Catalyzed Reactions | o-Haloanilines, amines, CO | Modern, efficient methods |

Synthesis of Pterin Derivatives

Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine (B50134) rings and are of significant biological importance. researchgate.netnih.govnih.govijrpr.com The most common route to pteridines involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound.

To be utilized in this pathway, this compound would first need to be converted into a 4,5-diaminopyrimidine intermediate bearing the propylthio group. This multi-step transformation would involve building the pyrimidine ring onto the aniline core, followed by the introduction of a second amino group at the adjacent position. While theoretically possible, this represents a more complex and less direct application of this compound as a building block for this specific heterocycle compared to more functionalized starting materials.

Role in the Generation of Functionalized Scaffolds

In modern drug discovery and materials science, the development of molecular scaffolds that can be readily and diversely functionalized is a key objective. nih.gov this compound can serve as the foundation for such scaffolds. The primary amino group allows for the attachment of a wide variety of substituents through amide bond formation, N-alkylation, or participation in multicomponent reactions.

Furthermore, the propylthio group can be manipulated. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone dramatically alters the electronic and steric properties of the molecule, providing access to a new family of derivatives from a common intermediate. This ability to build upon the this compound core in multiple directions makes it a valuable platform for creating libraries of compounds for screening and optimization.

Intermediate for Complex Organic Molecules

The utility of a building block is often demonstrated by its incorporation as a key intermediate in the total synthesis of complex, often biologically active, molecules. pharmanoble.comglobalpharmatek.com While its close analogue, 2-nitro-4-(propylthio)aniline (B109030), is a well-known intermediate in the synthesis of the anthelmintic drug Albendazole, the direct use of this compound is less commonly documented in widely available literature. smolecule.com

However, a related compound, 4-propylthio-o-phenylenediamine, which can be derived from the reduction of 2-nitro-4-(propylthio)aniline, is a key intermediate for Albendazole. g-biotec.comgoogle.com This highlights the importance of the substituted aniline core in the synthesis of benzimidazole-class pharmaceuticals. The structural features of this compound make it a plausible intermediate for other complex molecules, particularly those containing benzothiazine or related sulfur- and nitrogen-containing heterocyclic systems, which can be formed through cyclization reactions involving the ortho-amino and thioether groups.

Coordination Chemistry and Ligand Design with 2 Propylthio Aniline Derivatives

Design and Synthesis of Polydentate Ligands from 2-(Propylthio)aniline

The primary strategy for converting simple molecules like this compound into polydentate ligands involves chemically linking them to other donor-containing fragments. A prevalent method is the formation of Schiff base ligands through the condensation reaction of the aniline's primary amine group with an aldehyde or ketone. This reaction creates an imine (C=N) linkage, incorporating additional coordinating sites into the ligand framework. mdpi.com

The design of these ligands is modular, allowing for the synthesis of a vast library of chelators by varying the aldehydic precursor. georgiasouthern.edu For instance, reacting this compound with aldehydes containing other potential donor atoms (like hydroxyl or pyridyl groups) can increase the denticity of the resulting ligand. A general synthesis for a tridentate N,N,S or O,N,S ligand would involve the condensation of this compound with an appropriate aldehyde, such as pyridoxal (B1214274) or a substituted salicylaldehyde. mdpi.comsemanticscholar.org

Table 1: Examples of Aldehydic Precursors for Schiff Base Ligand Synthesis

| Aldehyde Precursor | Resulting Ligand Type | Potential Donor Atoms |

|---|---|---|

| Pyridoxal | Iminic Ligand | O, N, S |

| Salicylaldehyde | Schiff Base | O, N, S |

The synthesis is typically a one-step process, often carried out in an alcohol solvent, which facilitates the removal of the water molecule formed during the condensation. The resulting Schiff base ligands can then be isolated and characterized before being used in complexation reactions.

Structural Elucidation of Resulting Metal Complexes

The precise three-dimensional arrangement of atoms in these metal complexes is determined using a combination of spectroscopic and analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

Other techniques used to characterize these complexes include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N imine stretch).

Electronic (UV-Vis) Spectroscopy: To study the d-d electronic transitions of the metal ion, which provides information about the coordination environment.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution. researchgate.net

Table 3: Common Geometries of Metal Complexes with Thioether-Aniline Ligands

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Cobalt(III) | 6 | Octahedral mdpi.com |

Investigations into Metal-Ligand Bonding and Electronic Interactions

The bonding in complexes derived from this compound involves the donation of electron pairs from the nitrogen and sulfur atoms of the ligand to the vacant orbitals of the transition metal ion, forming coordinate covalent bonds. dalalinstitute.comyoutube.com The thioether group is classified as a soft donor, making it particularly suitable for bonding with softer metal ions. researchgate.net

The nature of the metal-ligand bond can be described using Molecular Orbital (MO) theory. The ligand donor orbitals (from N and S) overlap with the metal's d-orbitals to form bonding and antibonding molecular orbitals. The electronic properties and the color of the complexes are dictated by the energy difference between these orbitals. dalalinstitute.com

Electronic absorption spectroscopy (UV-Vis) is a key tool for probing these interactions. The spectra of these complexes often show bands corresponding to:

d-d transitions: These are typically weak absorptions in the visible region and are characteristic of the metal ion's geometry.

Charge-Transfer (CT) transitions: These can be either Ligand-to-Metal (LMCT) or Metal-to-Ligand (MLCT) charge transfers. In a complex with a Co(III) center, for example, intense absorption bands may be attributed to electronic transitions with significant LMCT character. nih.gov These transitions are much more intense than d-d bands and provide insight into the electronic communication between the metal and the ligand.

Reactivity Studies of Coordinated Thioether-Aniline Ligands

Coordination to a metal center can significantly alter the reactivity of the thioether-aniline ligand. The metal ion can act as an electron-withdrawing group, influencing the electron density on the ligand and making it susceptible to reactions it would not otherwise undergo.

A notable example is the oxidative cleavage of the C-S bond in thioether ligands when coordinated to cobalt. mdpi.com In the presence of Co(II) and dioxygen, an oxidative cleavage can occur where the methylene (B1212753) carbon adjacent to the sulfur is deprotonated, leading to the scission of the carbon-sulfur bond and the in-situ formation of a coordinated thiolate (S-) function. mdpi.com This transformation highlights a case of metal-promoted ligand modification.

Furthermore, the kinetics of Co-S bond cleavage in related thioether complexes have been studied in basic solutions, providing insight into the stability of the metal-sulfur bond and the mechanisms of ligand substitution reactions. ed.govresearchgate.net In other systems, the coordination of a thioether ligand to a metal has been shown to enhance the nucleophilicity of the sulfur atom, making it more reactive towards electrophiles. illinois.edu This altered reactivity opens avenues for using these complexes as platforms for further chemical transformations, where the metal center both templates the structure and activates the coordinated ligand for subsequent reactions. nih.gov

常见问题

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。